molecular formula C6H8N2O2S2 B1268443 Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 60093-05-2

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No. B1268443
CAS RN: 60093-05-2
M. Wt: 204.3 g/mol
InChI Key: GVNAJKLESILZHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep reactions starting from simple precursors. For instance, Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a compound with structural similarities, is synthesized from basic thiazole precursors, undergoing transformations that include nucleophilic substitution and condensation reactions. The specific methods for synthesizing Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate are not detailed directly but can be inferred from similar procedures in literature (Kennedy et al., 1999).

Molecular Structure Analysis

Thiazole compounds generally exhibit planar structures due to the aromatic nature of the thiazole ring. The molecular structure is often confirmed through X-ray crystallography, which reveals the positioning of substituents around the thiazole core and the overall geometry of the molecule. For compounds like Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, crystal structure analysis shows a planar thiazole ring, which is a common feature among thiazole derivatives (An et al., 2010).

Scientific Research Applications

Photophysical Properties and Sulfur-Containing Functional Groups

The compound has also been a subject of interest due to its photophysical properties. Studies have been conducted to understand the effects of sulfur-containing functional groups on the electronic structures of thiazoles. These insights are critical for applications in material sciences, sensing of hazardous compounds, metals, and biomolecular sciences. The presence of sulfur in the compound aids in lowering the energy levels of the Lowest Unoccupied Molecular Orbitals (LUMOs) of the resulting thiazoles (Murai et al., 2018).

Synthetic Chemistry and Derivatives Formation

In synthetic chemistry, derivatives of this compound have been synthesized and used for further transformations. For instance, N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives have been synthesized through acylation and subsequent conversions into esters and ureido derivatives, showcasing the compound's versatility in organic synthesis (Dovlatyan et al., 2004).

Application in Constrained Heterocyclic γ-Amino Acids Synthesis

Furthermore, the compound plays a significant role in the synthesis of constrained heterocyclic γ-amino acids, which are crucial in mimicking the secondary structures of proteins. This application is pivotal in the field of medicinal chemistry and drug design, where these structures are used to influence biological activities and drug interactions (Mathieu et al., 2015).

Safety And Hazards

The safety and hazards of a similar compound, “ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate”, include hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNAJKLESILZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346055
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

CAS RN

60093-05-2
Record name Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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